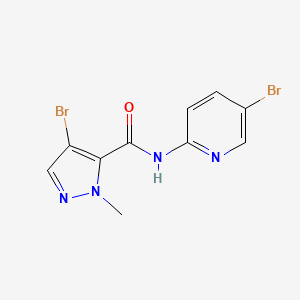
4-bromo-N-(5-bromo-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide
Übersicht
Beschreibung
4-bromo-N-(5-bromo-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a pyrazole derivative that has shown promising results in various studies related to drug discovery and development.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(5-bromo-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide involves the inhibition of the targeted enzymes or receptors. This inhibition leads to the modulation of various cellular processes and signaling pathways, which ultimately results in the desired therapeutic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-N-(5-bromo-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide are dependent on the specific enzyme or receptor that it targets. For example, inhibition of cyclin-dependent kinases can lead to cell cycle arrest and apoptosis, while inhibition of the P2X7 receptor can lead to the suppression of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-bromo-N-(5-bromo-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide is its versatility in terms of its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against various enzymes and receptors, making it a promising candidate for the treatment of various pathological conditions. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 4-bromo-N-(5-bromo-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide. One potential area of focus is the development of more efficient synthesis methods for this compound, which could help to overcome some of the limitations associated with its use in laboratory experiments. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of various pathological conditions. Finally, the development of more potent derivatives of this compound could lead to the discovery of new and more effective therapeutic agents.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(5-bromo-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against various enzymes and receptors such as cyclin-dependent kinases, glycogen synthase kinase 3β, and the P2X7 receptor. These enzymes and receptors are involved in various pathological conditions such as cancer, Alzheimer's disease, and inflammation.
Eigenschaften
IUPAC Name |
4-bromo-N-(5-bromopyridin-2-yl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N4O/c1-16-9(7(12)5-14-16)10(17)15-8-3-2-6(11)4-13-8/h2-5H,1H3,(H,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUMNUDFSPJIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-chlorophenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B3481675.png)
![2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3481678.png)
![2-(2-bromophenyl)-4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B3481684.png)
![1-(4-methoxyphenyl)-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B3481688.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3481701.png)
![3,4-dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3481704.png)
![9-hydroxy-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3481712.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3481738.png)
![5-(4-bromophenyl)-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3481751.png)
![N-(3-fluorophenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3481759.png)
![methyl 2-{[(4-allyl-2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3481765.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B3481782.png)